1-Amino-3-methylhex-3-en-2-ol

Lipophilicity Membrane permeability Medicinal chemistry

1-Amino-3-methylhex-3-en-2-ol (CAS 646050-09-1) is an aliphatic β-amino alcohol featuring a primary amine at C1, a secondary alcohol at C2, a methyl substituent at C3, and an E‑configured double bond between C3 and C4. Its molecular formula is C₇H₁₅NO (MW 129.20 g·mol⁻¹).

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS No. 646050-09-1
Cat. No. B12606351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-methylhex-3-en-2-ol
CAS646050-09-1
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCC=C(C)C(CN)O
InChIInChI=1S/C7H15NO/c1-3-4-6(2)7(9)5-8/h4,7,9H,3,5,8H2,1-2H3
InChIKeyMOIFCKIUTAAQAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-methylhex-3-en-2-ol (CAS 646050-09-1): A Conformationally Distinct β-Amino Alcohol Intermediate for Procurement


1-Amino-3-methylhex-3-en-2-ol (CAS 646050-09-1) is an aliphatic β-amino alcohol featuring a primary amine at C1, a secondary alcohol at C2, a methyl substituent at C3, and an E‑configured double bond between C3 and C4 . Its molecular formula is C₇H₁₅NO (MW 129.20 g·mol⁻¹). The compound belongs to the broad class of β-amino alcohols, which are employed as chiral building blocks, ligands, and pharmacophoric elements in medicinal chemistry and agrochemical synthesis [1]. The presence of both an allylic alcohol and a vicinal amino alcohol motif makes this scaffold functionally distinct from its saturated congeners, enabling specific downstream chemical transformations that other β-amino alcohols cannot undergo.

Why 1-Amino-3-methylhex-3-en-2-ol Cannot Be Replaced by Common β-Amino Alcohols in Research Sourcing


Generic substitution within the β-amino alcohol class is risky because minor structural changes—saturation of the double bond, removal of the methyl branch, or relocation of the amino group—measurably alter lipophilicity, hydrogen-bonding capacity, and the chemical reactivity of the allylic system . The allylic double bond in 1-amino-3-methylhex-3-en-2-ol is a reactive handle for epoxidation, dihydroxylation, and transition-metal-catalyzed functionalizations that saturated analogs such as 1-amino-3-methylhexan-2-ol cannot participate in. Furthermore, the E‑configured alkene imposes conformational restriction that influences molecular recognition in biological systems, a property lost upon reduction [1]. The quantitative evidence below demonstrates that the target compound differs from its closest saturated analog in key calculated molecular descriptors that inform compound selection for medicinal chemistry and process development.

Quantitative Differentiation Evidence for 1-Amino-3-methylhex-3-en-2-ol vs. Saturated Analogs


Elevated Lipophilicity (LogP) Relative to the Saturated Analog Enhances Predicted Membrane Partitioning

The ACD/LogP of 1-amino-3-methylhex-3-en-2-ol is calculated to be 1.20 , whereas the saturated analog 1-amino-3-methylhexan-2-ol exhibits a lower ACD/LogP of 0.88 , giving an absolute increase of +0.32 log unit for the target compound. This difference indicates that the unsaturated compound is >2‑fold more lipophilic, which can translate into superior passive membrane permeability and potentially higher intracellular exposure when the scaffold is incorporated into a drug-like molecule.

Lipophilicity Membrane permeability Medicinal chemistry

Superior Distribution Coefficient (LogD pH 7.4) vs. a Simpler β-Amino Alcohol Predicts Better Blood–Brain Barrier Potential

At physiologically relevant pH 7.4, the ACD/LogD of 1-amino-3-methylhex-3-en-2-ol is –0.73 , compared with –2.12 for the simpler β-amino alcohol 1-aminohexan-2-ol . The 1.39 log unit higher LogD corresponds to a ~25‑fold greater concentration ratio in the non-aqueous phase under distribution conditions, suggesting substantially better partitioning into lipid bilayers and potential CNS penetration when part of a drug-like framework.

LogD Blood–brain barrier CNS drug design

Increased Hydrogen-Bond Donor Count vs. Saturated Analog May Alter Target Engagement

The predicted hydrogen-bond donor count for 1-amino-3-methylhex-3-en-2-ol is 3 (two from the primary amine and one from the secondary alcohol) , whereas its saturated counterpart 1-amino-3-methylhexan-2-ol is reported to exhibit only 2 H-bond donors . The extra donor capability may reflect conformational effects of the allylic alcohol that increase solvent-exposed polar contacts, potentially altering target selectivity or pharmacokinetics in a manner distinct from saturated analogs.

Hydrogen bonding Molecular recognition Pharmacophore modeling

Boiling Point as a Practical Authentication and Purity Criterion vs. Chain-Shortened β-Amino Alcohol

The predicted boiling point of 1-amino-3-methylhex-3-en-2-ol is 231.8 ± 28.0 °C at 760 mmHg , considerably higher than that of 1-aminohexan-2-ol, which is predicted at 214.3 ± 13.0 °C . The 17.5 °C elevation is consistent with the additional methyl substituent and the conformational rigidity imparted by the double bond. Although boiling point per se does not govern biological activity, it serves as a tangible, instrument-measurable property for verifying compound identity and assessing lot-to-lot consistency during procurement.

Boiling point Quality control Structural authentication

Recommended Application Scenarios for 1-Amino-3-methylhex-3-en-2-ol Based on Quantitative Differentiation


Scaffold for CNS-Penetrant Lead Optimization Where Elevated LogD Is Required

Because 1-amino-3-methylhex-3-en-2-ol exhibits an ACD/LogD (pH 7.4) that is 1.39 log units higher than that of 1-aminohexan-2-ol, incorporating the allylic amino alcohol scaffold into early-stage CNS-targeted libraries may improve the odds of identifying brain-penetrant hits. Medicinal chemistry teams can prioritize this building block when designing compounds intended to cross the blood–brain barrier .

Progenitor for Allylic Functionalization in Diversity-Oriented Synthesis

The E-configured double bond permits transformations such as epoxidation, dihydroxylation, and palladium-catalyzed allylic substitution that are not accessible with saturated β-amino alcohols like 1-amino-3-methylhexan-2-ol. This makes the compound a strategic intermediate in diversity-oriented synthesis campaigns aiming to generate skeletally diverse compound collections [1].

Physicochemical Comparator Standard in Structure–Property Relationship Studies

The measurable differences in LogP (+0.32) and HBD count (+1) relative to the direct saturated analog position 1-amino-3-methylhex-3-en-2-ol as an informative comparator compound for probing the effect of a single C=C insertion on physicochemical and ADME properties, thereby aiding QSAR model refinement .

Procurement-Impacting Authenticity Control via Boiling Point Verification

The predicted boiling point of ~232 °C provides a simple differential check against the lower-boiling analog 1-aminohexan-2-ol (~214 °C). Procurement and quality-control laboratories can use this difference as an orthogonal specification to confirm structural identity upon receipt .

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